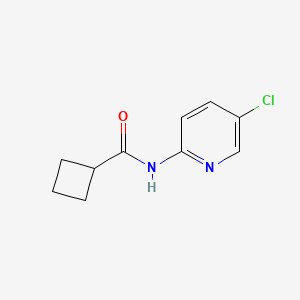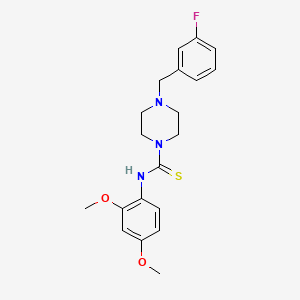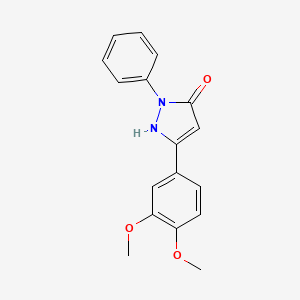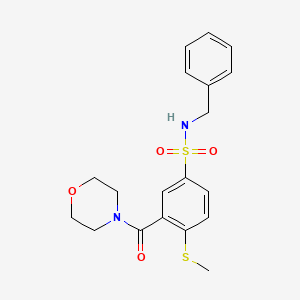
2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone
描述
2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone, also known as BTE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BTE is a white crystalline solid that has a molecular formula of C21H19NO2S and a molecular weight of 357.44 g/mol.
作用机制
The mechanism of action of 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone involves its interaction with specific proteins or enzymes in cells. For example, in cancer cells, 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. By inhibiting HDACs, 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone induces the expression of genes that promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone has been shown to have various biochemical and physiological effects depending on the specific application. In cancer cells, 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone induces apoptosis, which leads to the death of cancer cells. In neuroscience, 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone has been shown to interact with amyloid beta peptides, which are associated with Alzheimer's disease. 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone has also been shown to have fluorescent properties, which make it useful for imaging and detection applications.
实验室实验的优点和局限性
One advantage of using 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone in lab experiments is its high purity and yield, which ensures reproducibility and accuracy of results. 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone also has fluorescent properties, which make it useful for imaging and detection applications. However, one limitation of using 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone is its potential toxicity, which requires careful handling and safety precautions in lab experiments.
未来方向
There are several future directions for research on 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone. In cancer research, 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone could be further studied for its potential use as a therapeutic agent for various types of cancer. In neuroscience, 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone could be further studied for its potential use as a fluorescent probe for detecting amyloid beta peptides in vivo. In material science, 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone could be further studied for its potential use as a building block for synthesizing novel fluorescent materials with unique properties. Overall, 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone has great potential for various scientific research applications and warrants further investigation.
科学研究应用
2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone has been studied for its potential applications in various fields such as cancer research, neuroscience, and material science. In cancer research, 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone has been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism. 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone has also been studied for its potential use as a fluorescent probe for detecting amyloid beta peptides, which are associated with Alzheimer's disease. In material science, 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone has been used as a building block for synthesizing novel fluorescent materials.
属性
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,4,5-trimethylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c1-11-8-13(3)14(9-12(11)2)16(20)10-22-18-19-15-6-4-5-7-17(15)21-18/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAVNKHTIPUVOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)CSC2=NC3=CC=CC=C3O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(2,4,5-trimethylphenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-ethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B4734372.png)

![4,6-dimethyl-2-[({5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-oxadiazol-2-yl}methyl)thio]pyrimidine](/img/structure/B4734395.png)


![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide](/img/structure/B4734414.png)
![methyl 5-methyl-2-{[(4-pyridinylamino)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4734425.png)

![2-[(4-allyl-5-{[(4,6-diamino-2-pyrimidinyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B4734436.png)
![2-{[5-(1-benzothien-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B4734442.png)
![6-{[(3-{[(3-acetylphenyl)amino]carbonyl}-2-thienyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4734449.png)
![5-{[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4734453.png)

![4-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4734477.png)